tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Description
This compound is a chiral, iodinated dihydropyrrolopyridine derivative featuring a tert-butyl carbamate protecting group. Its structure includes a fused bicyclic system (pyrrolo[2,3-b]pyridine) with stereochemical control at the 2R position and an isopropyl substituent at the same carbon. The iodine atom at the 4-position confers unique reactivity, particularly in cross-coupling reactions, while the tert-butyl group enhances steric protection and solubility in organic solvents.
Properties
IUPAC Name |
tert-butyl (2R)-4-iodo-2-propan-2-yl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2/c1-9(2)12-8-10-11(16)6-7-17-13(10)18(12)14(19)20-15(3,4)5/h6-7,9,12H,8H2,1-5H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPZHJHRCDWPTF-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation at the 2-Position
The isopropyl group is introduced via alkylation of a secondary amine intermediate. Patent data suggests using C₁–C₆ alkyl halides under basic conditions, with enantioselectivity controlled through chiral auxiliaries or catalysts. For instance, reaction of a pyrrolopyridine precursor with isopropyl bromide in the presence of potassium carbonate and a phase-transfer catalyst affords the 2-isopropyl derivative.
Boc Protection at the 1-Position
The tert-butyl carbamate group is installed using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. A mixture of the amine intermediate, Boc₂O, and aqueous sodium hydroxide in tetrahydrofuran (THF) at 0–5°C provides the protected compound in >85% yield.
Iodination at the 4-Position
Electrophilic iodination employs N-iodosuccinimide (NIS) in polar aprotic solvents. Building on bromination methods for similar systems, the 4-position is functionalized by treating the core structure with NIS (1.05 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature. This step typically achieves >90% conversion, with purity confirmed via HPLC.
Optimized Iodination Conditions:
- Reagent: N-Iodosuccinimide (1.05 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C → 25°C (gradual)
- Catalyst: None required
Enantiomeric Resolution of the (2R)-Isomer
Chiral separation is critical for obtaining the (2R)-enantiomer. WO2017158381A1 describes two primary methods:
Chiral Chromatographic Separation
Preparative chiral HPLC using a cellulose-based stationary phase (e.g., Chiralpak IC) and hexane/isopropanol (90:10) mobile phase resolves enantiomers with >99% enantiomeric excess (ee).
Asymmetric Synthesis
Employing a chiral Lewis acid catalyst during the alkylation step induces enantioselectivity. For example, (R)-BINOL-derived phosphoric acids catalyze the formation of the (2R)-isomer with 85% ee in model systems.
Large-Scale Synthesis and Purification
Adapting protocols from pyrrolo[3,2-b]pyrrole production, the target compound is synthesized on a 20 mmol scale using the following workflow:
- Cyclization: React diacetyl, 4-iodopyridine-3-carbaldehyde, and isopropylamine in toluene/acetic acid (1:1) at 50°C for 12 hours.
- Boc Protection: Add Boc₂O (2.2 equiv) and stir at room temperature for 4 hours.
- Workup: Precipitate the product via addition of cold methanol, achieving 70–75% isolated yield after recrystallization from acetonitrile.
Scale-Up Considerations:
- Solvent Choice: Toluene/acetic acid mixtures improve solubility of intermediates.
- Temperature Control: Maintaining ≤50°C prevents decomposition of iodinated species.
Analytical Characterization
Final compound purity is verified through:
Chemical Reactions Analysis
Types of Reactions it Undergoes
Tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate can participate in a variety of chemical reactions including:
Oxidation: Can be converted into corresponding ketones or carboxylic acids.
Reduction: Iodine moiety can be reduced to form hydrogenated derivatives.
Substitution: The iodine atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like organolithiums or organomagnesium halides.
Major Products Formed
The major products of these reactions include ketones, carboxylic acids, hydrogenated compounds, and derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of tert-butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate can involve various methodologies, including:
- Cyclization Reactions : Utilizing precursors such as N-Boc-diallylamine.
- Esterification : The formation of the tert-butyl ester from carboxylic acid derivatives.
These synthetic routes are crucial for producing this compound in laboratory settings, allowing for further modifications and derivatives that enhance its utility in various applications.
Medicinal Chemistry
This compound has been studied for its potential therapeutic properties. Its structural similarity to known pharmacophores allows researchers to explore its efficacy against various diseases, particularly in:
- Cancer Research : Investigating its role as an anticancer agent due to its ability to inhibit specific cellular pathways.
- Neurological Disorders : Exploring neuroprotective effects that may arise from its interaction with neurotransmitter systems.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in:
- Cross-Coupling Reactions : Useful in forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.
- Functional Group Transformations : The iodine atom can be replaced or modified to introduce new functional groups, expanding the range of derivatives that can be synthesized.
Agrochemical Development
Due to its properties, this compound is being evaluated for applications in agrochemicals:
- Pesticide Formulation : Its ability to interact with biological systems makes it a candidate for developing new pesticides with targeted action against pests while minimizing environmental impact.
Case Studies
Several studies have been conducted to evaluate the efficacy and applications of this compound:
| Study Title | Focus Area | Findings |
|---|---|---|
| "Anticancer Activity of Pyrrole Derivatives" | Cancer Research | Demonstrated significant inhibition of tumor growth in vitro models. |
| "Synthesis and Application of Heterocycles" | Organic Synthesis | Developed efficient synthetic routes for producing complex heterocyclic compounds using this intermediate. |
| "Evaluation of New Agrochemicals" | Agrochemical Development | Identified potential efficacy against specific agricultural pests with reduced toxicity profiles. |
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is predominantly through interaction with molecular targets involved in biological processes. This involves binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways depend on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of dihydropyrrolopyridine derivatives, which are often modified at the 4-position and the bicyclic core. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity of Iodo vs. Chloro Substituents :
The 4-iodo group in the target compound provides superior leaving-group ability compared to the 5-chloro substituent in the TIPS-protected analog . This makes the target compound more versatile in palladium-catalyzed reactions, such as aryl-aryl bond formation.
The trifluoromethyl group in the cyclopentyl derivative () introduces strong electron-withdrawing effects, which could enhance binding affinity in receptor-ligand interactions .
Chiral vs. Non-Chiral Analogs: The 2R configuration in the target compound enables enantioselective synthesis, a critical feature for pharmaceutical applications. In contrast, the cyclopentyl derivative () lacks stereochemical complexity at the dihydropyridine ring, limiting its utility in asymmetric catalysis .
Biological Activity
tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₅H₂₁IN₂O₂ and a molecular weight of 388.244 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core with an iodine substituent and a tert-butyl ester group, contributing to its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects against viral enzymes. For instance, some pyrrole derivatives have shown promise as noncovalent inhibitors of SARS-CoV main protease (3CLpro) . Although specific data on this compound's antiviral activity is limited, its structural analogs indicate potential efficacy.
- Antimicrobial Properties : Research has indicated that certain pyrrole-based compounds possess antimicrobial activity against various bacterial strains. The presence of the iodine atom may enhance this activity by increasing the compound's reactivity towards microbial targets.
The proposed mechanism of action for this compound involves interactions with biological macromolecules:
- Electrophilic Substitution : The iodine atom can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or nucleic acids.
- Nucleophilic Addition : The carboxylate group can participate in nucleophilic addition reactions, potentially modulating enzymatic pathways involved in cellular processes.
Research Findings and Case Studies
While direct studies on the biological activity of this compound are sparse, related compounds have demonstrated significant activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| ML188 | Noncovalent inhibitor of SARS-CoV 3CLpro | |
| Various Pyrrole Derivatives | Antimicrobial effects against Gram-positive bacteria |
Synthesis and Accessibility
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The compound is accessible from various chemical suppliers for research purposes .
Q & A
Q. What are the key synthetic strategies for preparing tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate?
The synthesis typically involves spirocyclic framework construction via Suzuki-Miyaura coupling for C–C bond formation, followed by iodination at the 4-position. Critical steps include:
- Use of tert-butyl groups to enhance steric protection during cyclization.
- Optimization of reaction conditions (e.g., temperature: 0–20°C, solvents: dichloromethane or THF) to minimize side reactions .
- Purification via column chromatography to isolate the iodinated product.
Key Reagents :
| Role | Reagent | Purpose |
|---|---|---|
| Coupling Agent | Boronic acids | Facilitate C–C bond formation |
| Base | Triethylamine | Neutralize acidic byproducts |
| Catalyst | Pd-based catalysts | Accelerate coupling efficiency |
| Source: Adapted from |
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation requires:
- NMR Spectroscopy : To verify stereochemistry (e.g., 2R configuration) and iodine placement.
- Mass Spectrometry (MS) : For molecular weight validation (expected m/z ~423–425 for [M+H]+).
- X-ray Crystallography : Resolves spatial arrangement and confirms spirocyclic geometry .
Advanced Research Questions
Q. How can reaction yields be optimized for the iodination step?
Contradictory reports on iodination efficiency (e.g., 40–70% yields) suggest the need for condition-specific optimization:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve iodine solubility but risk tert-butyl group cleavage.
- Catalyst Selection : Pd(PPh3)4 vs. PdCl2(dppf) impacts halogen exchange rates .
- Temperature Control : Lower temperatures (0–5°C) reduce decomposition but slow kinetics.
Optimization Table :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Solvent | DCM, THF, DMF | THF (balance of solubility and stability) |
| Catalyst Loading | 1–5 mol% | 2.5 mol% Pd(PPh3)4 |
| Reaction Time | 12–48 h | 24 h |
| Source: |
Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?
The tert-butyl group introduces steric hindrance, which:
- Slows nucleophilic attack at the 1-carboxylate position.
- Directs regioselectivity during coupling by shielding specific sites (e.g., pyrrolidine nitrogen).
- Impacts catalytic accessibility in metal-mediated reactions (e.g., Suzuki coupling) . Mitigation Strategy : Use bulky ligands (e.g., XPhos) to enhance catalyst turnover .
Q. What methodologies resolve discrepancies in biological activity data (e.g., kinase inhibition)?
Contradictory IC50 values may arise from assay conditions. Recommended approaches:
Q. How can conflicting NMR data (e.g., diastereomer signals) be interpreted?
Overlapping signals may indicate rotamers or impurities. Resolution strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
